![molecular formula C9H5BrN2O4 B1475064 2-(4-Bromo-3-cyano-2-nitrophenyl)acetic acid CAS No. 1805103-08-5](/img/structure/B1475064.png)
2-(4-Bromo-3-cyano-2-nitrophenyl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including bromination, cyanoacetylation, and nitration. While I don’t have specific details on the synthetic route, it typically starts with a suitable precursor and proceeds through chemical transformations to yield the final product. Researchers have explored various methods to achieve efficient synthesis, and these methods are documented in scientific literature .
Molecular Structure Analysis
The molecular structure of 2-(4-Bromo-3-cyano-2-nitrophenyl)acetic acid is crucial for understanding its properties and behavior. The compound’s structure consists of a phenyl ring (C6H5) attached to an acetic acid moiety (CH3COOH). The bromine, cyano, and nitro groups are strategically positioned on the phenyl ring. Computational studies and spectroscopic techniques provide insights into its geometry, bond angles, and electronic properties .
Chemical Reactions Analysis
The compound participates in various chemical reactions due to its functional groups. Some notable reactions include nucleophilic substitution, reduction, and acid-base reactions. Researchers have investigated its reactivity with other compounds, and these findings contribute to our understanding of its behavior in different contexts .
Mechanism of Action
Understanding the mechanism of action involves exploring how this compound interacts with biological systems or other molecules. While I don’t have specific data on its biological activity, researchers may have studied its potential as a drug candidate, enzyme inhibitor, or other applications. Further investigations are needed to elucidate its precise mechanism of action .
Safety and Hazards
- Safety Data Sheet : Link to MSDS
properties
IUPAC Name |
2-(4-bromo-3-cyano-2-nitrophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c10-7-2-1-5(3-8(13)14)9(12(15)16)6(7)4-11/h1-2H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWJVPDTXYKACI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)[N+](=O)[O-])C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-cyano-2-nitrophenyl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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